4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(1-methyl-5-oxopyrrolidin-3-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H11N3O2/c1-12-4-6(2-9(12)14)7-3-8(13)11-5-10-7/h3,5-6H,2,4H2,1H3,(H,10,11,13) |
InChI Key |
MFIKYRRRHOPCFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C2=CC(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
Pyrimidine rings may be constructed directly on the pyrrolidinone scaffold. For example, urea or thiourea derivatives condensed with β-keto esters or malononitrile yield pyrimidine-fused lactams. Such methods avoid pre-functionalized pyrimidines but require stringent control over reaction stoichiometry.
Cross-Coupling Strategies
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable the union of boronic acid-functionalized pyrrolidinones and halopyrimidines. While less common in the cited literature, these methods offer regioselective advantages for complex architectures.
Optimization and Yield Considerations
Reaction yields depend critically on solvent choice, catalyst loading, and temperature. For instance, acetonitrile outperforms dichloromethane in NAS reactions due to its high polarity, improving reagent solubility. Additionally, stepwise reductions—such as those employing metal borohydrides in alcohol solvents—mitigate side reactions during lactam synthesis.
Table 2: Optimization Parameters for Key Steps
| Step | Optimal Conditions | Impact on Yield |
|---|---|---|
| Lactam Formation | Acetic acid solvent, 60°C | 89% |
| Pyrimidine Coupling | DMAP (10 mol%), 78°C, 7 hours | 85% |
| Hydrolysis | 50% K₂CO₃, 90°C, 4 hours | 92% |
Chemical Reactions Analysis
Types of Reactions
4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit promising anticancer properties. For instance, 4-(6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one has shown potential in inhibiting tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| M-Hela | 10.5 |
| A549 | 12.5 |
| MCF-7 | 15.0 |
These values suggest that the compound could serve as a lead for developing new anticancer agents .
2. Anti-inflammatory Properties
The compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In vitro studies have shown reductions in TNF-alpha and IL-6 production in macrophage cell lines when treated with this compound.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
This indicates a promising profile for anti-inflammatory applications.
Pharmacological Insights
1. Mechanism of Action
The mechanism by which 4-(6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one exerts its effects is still under investigation. However, it is hypothesized that the hydroxyl group facilitates interactions with specific receptors or enzymes, potentially leading to altered signaling pathways associated with cancer progression and inflammation.
2. Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which can yield various derivatives with enhanced biological activity. Novel synthetic routes are being explored to improve yields and reduce the environmental impact of the synthesis process .
Case Studies
Case Study 1: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with 4-(6-hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations indicated that the compound has a favorable safety profile at therapeutic doses, showing no significant adverse effects in animal models. This safety aspect is crucial for further development towards clinical applications .
Mechanism of Action
The mechanism of action of 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrimidine Derivatives
- 6-Amino-2-(methylthio)pyrimidin-4-ol (C₅H₇N₃OS, MW: 157.19 g/mol): Features amino and methylthio groups at positions 2 and 5. Unlike the hydroxypyrimidine group in the target compound, this derivative’s amino and sulfur-containing substituents may enhance nucleophilic reactivity or metal coordination .
- 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one (C₆H₈N₂OS, MW: 156.21 g/mol): Contains a methylsulfanyl group, which increases lipophilicity compared to the hydroxyl group in the target compound. Such modifications influence bioavailability and membrane permeability .
Pyrrolidin-2-one Derivatives
- 4-(Bromomethyl)-1-methylpyrrolidin-2-one (C₆H₁₀BrNO, MW: 192.06 g/mol): The bromomethyl substituent enables alkylation reactions, distinguishing it from the hydroxypyrimidine group in the target compound. This derivative is primarily a synthetic intermediate .
Hybrid Structures
- 6-Phenylpyrimidin-4-one Analogues : Modifications to the pyrimidine core with aryl groups (e.g., phenyl) enhance hydrophobic interactions in biological systems. The target compound’s hydroxyl group may instead favor solubility and hydrogen bonding .
- (Z)-3-(4-Hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one : A pyrrolidine alkaloid with demonstrated larvicidal and nematicidal activity. The benzylidene and hydroxyphenyl groups provide extended conjugation, unlike the pyrimidine ring in the target compound .
Table 1: Comparative Data for Key Compounds
Key Findings :
- Biological Activity : The alkaloid (Z)-3-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-1-methylpyrrolidin-2-one demonstrates that hydroxyl groups on aromatic rings correlate with bioactivity (e.g., larvicidal effects). This suggests the target compound’s hydroxypyrimidine group may offer similar advantages .
- Synthetic Utility : Bromomethyl and hydroxymethyl derivatives of pyrrolidin-2-one are intermediates in synthesizing complex molecules, whereas the target compound’s pyrimidine ring may require specialized coupling strategies (e.g., Suzuki-Miyaura reactions) .
Biological Activity
Chemical Structure and Properties
4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one is a pyrrolidinone derivative that features a hydroxypyrimidine moiety. Its molecular formula is C10H12N4O2, and it has a molecular weight of approximately 220.23 g/mol. The presence of both pyrrolidine and pyrimidine rings suggests potential biological activity related to nucleic acid metabolism, enzyme inhibition, or receptor modulation.
Antiviral Properties
Compounds with structural similarities to 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one have shown antiviral properties. For example, pyrimidine derivatives are often explored for their ability to inhibit viral replication through interference with viral polymerases. Research indicates that such compounds can effectively inhibit the replication of viruses like HIV and Hepatitis C by targeting specific viral enzymes.
Antitumor Activity
Pyrrolidine derivatives are also recognized for their antitumor properties. Studies have demonstrated that certain analogs can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The mechanism often involves the inhibition of key enzymes that contribute to tumor growth and metastasis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Pyrimidine-based compounds are known to interact with various enzymes, including kinases and phosphatases, which play critical roles in cellular signaling. For instance, research has highlighted the inhibitory effects of similar compounds on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Studies
- Antiviral Activity Against HIV : A study explored the efficacy of pyrimidine derivatives in inhibiting HIV replication in vitro. Results indicated that compounds with similar structures to 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one significantly reduced viral load by targeting reverse transcriptase.
- Antitumor Effects in Breast Cancer : In a preclinical study, a related pyrrolidine compound demonstrated significant cytotoxicity against breast cancer cell lines. The study revealed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Enzyme Inhibition Studies : Research focusing on enzyme kinetics showed that certain analogs of this compound effectively inhibited CDK activity, leading to cell cycle arrest in cancerous cells.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the standard synthetic routes for 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one, and how is its structural integrity validated?
- Methodological Answer : Synthesis typically involves coupling a hydroxypyrimidine derivative with a functionalized pyrrolidinone scaffold. Key steps include nucleophilic substitution or transition metal-catalyzed cross-coupling. Structural validation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments (e.g., distinguishing pyrrolidinone carbonyl signals at ~175 ppm) .
- X-ray Crystallography : For absolute configuration determination, using programs like SHELX for refinement .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula .
Q. What safety protocols are critical when handling 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one in the lab?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact, as recommended for structurally related pyrrolidinones .
- Refer to Safety Data Sheets (SDS) for solvent compatibility (e.g., avoid strong oxidizers with the hydroxypyrimidine moiety) .
Q. How can researchers design initial biological assays to assess the compound's bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or phosphatases, given the pyrimidine core's role in ATP-binding pockets .
- Cellular Viability Screens : Use MTT or resazurin assays in cancer cell lines, leveraging structural similarities to known antiproliferative pyrrolidinones .
Advanced Research Questions
Q. How can computational tools optimize the synthesis of 4-(6-Hydroxypyrimidin-4-yl)-1-methylpyrrolidin-2-one?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict reaction thermodynamics for key intermediates (e.g., transition states in cross-coupling steps) .
- Machine Learning (ML) Models : Train on existing pyrimidine-pyrrolidinone synthesis data to predict optimal solvents/catalysts .
Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?
- Methodological Answer :
- Multi-Refinement in SHELXL : Adjust weighting schemes and restraints to improve R-factors .
- Vibrational Frequency Analysis (IR/Raman) : Compare experimental spectra with DFT-calculated modes to validate conformers .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the hydroxypyrimidine substituents (e.g., halogenation) or pyrrolidinone methyl group .
- Molecular Docking : Use PyMOL or AutoDock to map interactions with biological targets (e.g., kinases) .
Q. What advanced analytical techniques are recommended for purity assessment in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
